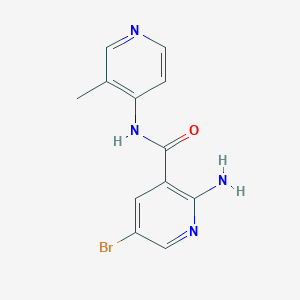
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide is a complex organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of an amino group, a bromine atom, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide typically involves multiple steps. One common method starts with the bromination of 2-amino-3-methylpyridine to produce 2-amino-5-bromo-3-methylpyridine . This intermediate is then subjected to further reactions to introduce the nicotinamide moiety. The reaction conditions often involve the use of bromine in the presence of a base, followed by amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, is also common in industrial settings to achieve efficient synthesis .
化学反应分析
Types of Reactions
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Bases: Such as sodium hydroxide, used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines and nicotinamides, depending on the specific reagents and conditions used .
科学研究应用
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
相似化合物的比较
Similar Compounds
2-amino-5-bromo-3-methylpyridine: A precursor in the synthesis of the target compound.
2-amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
2-amino-3-methylpyridine: Lacks the bromine atom but shares the pyridine ring structure.
Uniqueness
2-amino-5-bromo-N-(3-methylpyridin-4-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and bromine groups allows for versatile chemical modifications and potential therapeutic applications .
属性
分子式 |
C12H11BrN4O |
|---|---|
分子量 |
307.15 g/mol |
IUPAC 名称 |
2-amino-5-bromo-N-(3-methylpyridin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN4O/c1-7-5-15-3-2-10(7)17-12(18)9-4-8(13)6-16-11(9)14/h2-6H,1H3,(H2,14,16)(H,15,17,18) |
InChI 键 |
QMEXPCISXNXZPH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1)NC(=O)C2=C(N=CC(=C2)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-5-[2-(methylsulfanyl)ethyl]-1lambda~6~,2,4,6-thiatriazine-1,1(4H)-dione](/img/structure/B8606940.png)
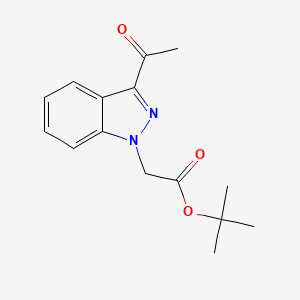
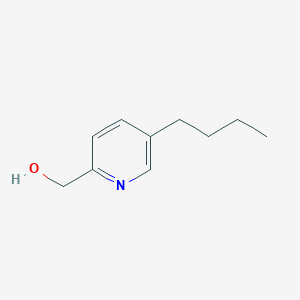
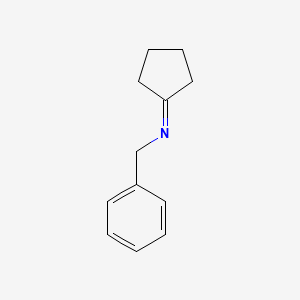
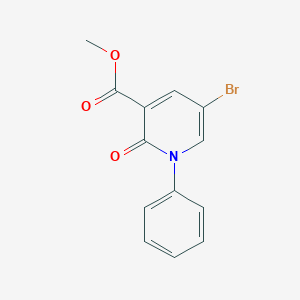
![3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B8606957.png)
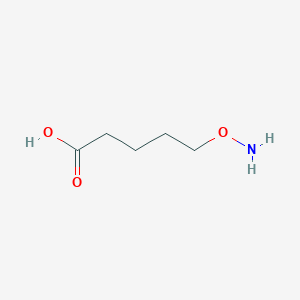
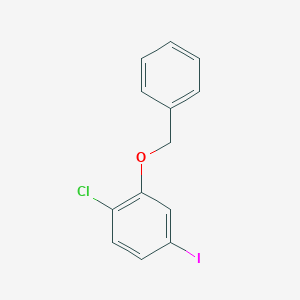
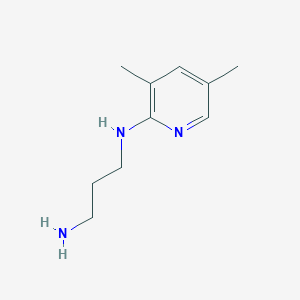
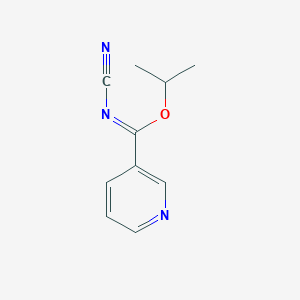
![4-[(1R)-2-amino-1-hydroxyethyl]-2-fluorophenol](/img/structure/B8607029.png)
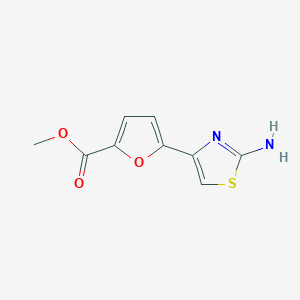
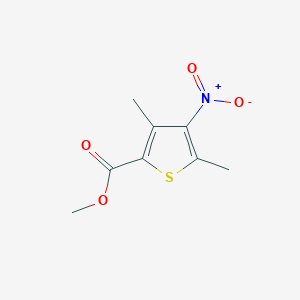
![7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8607047.png)
